molecular formula C13H14N2O4 B019877 Ethyl 6-formylamino-5-methoxyindole-2-carboxylate CAS No. 119825-27-3

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

Cat. No.: B019877
CAS No.: 119825-27-3
M. Wt: 262.26 g/mol
InChI Key: BXQGUJOZARLMQY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 6-formylamino-5-methoxyindole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of organic solvents like ethanol or methanol and temperatures ranging from room temperature to reflux . Major products formed from these reactions include various substituted indole derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-formylamino-5-methoxyindole-2-carboxylate involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is an indole derivative characterized by the following chemical structure:

  • Molecular Formula : C12H12N2O4
  • Molecular Weight : 248.24 g/mol

The presence of the formylamino and methoxy groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, primarily through:

  • Receptor Binding : Indole derivatives can bind with high affinity to multiple receptors, influencing various signaling pathways.
  • Enzyme Inhibition : This compound has been noted for its potential to inhibit specific enzymes involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • In vitro Studies : The compound was tested against six human tumor cell lines, demonstrating significant cytotoxicity, particularly in those resistant to common chemotherapeutic agents like vinblastine .
Cell LineGI50 (µM)Activity Level
HCT11615Moderate
HCT116/VM46150Resistant
L121010High Activity

Antiviral and Anti-inflammatory Effects

Indole derivatives, including this compound, have shown promise in antiviral and anti-inflammatory applications. They may inhibit viral replication and modulate inflammatory pathways, making them candidates for further development in treating viral infections and inflammatory diseases.

Comparative Analysis with Related Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

CompoundBiological ActivityNotes
Methyl 6-amino-4-isobutoxyindole-2-carboxylateAntiviralKnown for its antiviral activity
4-Alkyl-1-(5-fluoro-3-phenyl-indole-2-carbonyl)thiosemicarbazidePotent antiviralExhibits strong antiviral properties
Ethyl 6-methoxy-3-methylindole-2-carboxylateVarious synthetic applicationsUsed as a building block

Case Studies and Research Findings

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing that it retains activity against multidrug-resistant strains .
  • Mechanistic Insights :
    • Investigations into the mechanism of action showed that this compound affects tubulin polymerization, a critical process in cell division, thus contributing to its anticancer effects .
  • Proteomics Applications :
    • The compound has also been utilized in proteomics research to study protein interactions, which is vital for understanding cellular mechanisms and developing new therapeutic strategies.

Properties

IUPAC Name

ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGUJOZARLMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447359
Record name ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119825-27-3
Record name ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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